molecular formula C19H17FN2O3S B11167355 N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11167355
M. Wt: 372.4 g/mol
InChI Key: YLVVZAMESZFKER-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with the CAS Number 951978-81-7 and a molecular weight of 372.4 g/mol. Its molecular formula is C19H17FN2O3S . This chemical belongs to the thiazole carboxamide family, a class of heterocyclic compounds known for their significant potential in pharmaceutical and agrochemical research due to their diverse biological activities . Thiazole derivatives are frequently investigated as core scaffolds in the discovery and development of novel kinase inhibitors and other targeted therapeutic agents . Researchers are exploring this compound and its analogs for various applications, particularly in the field of oncology. While the specific mechanism of action for this molecule may be under investigation, structurally related compounds have demonstrated potent activity as c-Met (hepatocyte growth factor receptor) inhibitors, which is a prominent target in cancer research due to its role in tumor growth, progression, and metastasis . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for use in human or veterinary diagnostics, therapeutics, or any other form of clinical application.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)13-6-4-5-7-14(13)20)18(23)22-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,22,23)

InChI Key

YLVVZAMESZFKER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-derived compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C23H24FN3O4
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : this compound

The compound features a thiazole moiety which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds similar to this compound showed promising results against Huh7, MCF-7, and HCT116 cell lines with IC50 values indicating potent activity .

Compound Cell Line IC50 (µg/mL) Mechanism of Action
This compoundMCF-71.61 ± 1.92Induction of apoptosis
Similar Thiazole DerivativeHCT1161.98 ± 1.22Inhibition of Bcl-2 protein

The anticancer effects of thiazole derivatives are often attributed to their ability to induce apoptosis in cancer cells. Specifically, the presence of electron-donating groups such as the methoxy substituents enhances the interaction with cellular targets involved in apoptosis pathways. Molecular docking studies have indicated that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity. Key findings include:

  • Electron-Donating Groups : The presence of methoxy groups at the para position on the phenyl ring significantly enhances cytotoxicity.
  • Thiazole Ring Substitutions : Modifications on the thiazole ring can alter binding affinity and selectivity towards cancer cell targets.

For example, compounds with a methyl group at position 4 of the phenyl ring showed increased activity compared to those without this substitution .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole carboxamide derivatives where one compound demonstrated an IC50 value comparable to standard treatments like doxorubicin. This study underscored the potential of thiazole derivatives in cancer therapy and highlighted the need for further exploration into their mechanisms and efficacy in vivo .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide in anticancer therapy. Here are some key findings:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth.
  • Case Studies :
    • In vitro studies have shown significant growth inhibition against human breast adenocarcinoma (MCF7) and other cancer cell lines. For instance, compounds derived from similar thiazole structures have been reported to achieve percent growth inhibitions (PGIs) exceeding 75% against multiple cancer types .
    • Molecular docking studies indicate that the compound binds effectively to target proteins involved in cancer progression, suggesting a promising role as a lead compound in drug development .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent:

  • Antimicrobial Activity : Preliminary tests indicate that this compound has significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is crucial in the context of rising antibiotic resistance .
  • Research Findings :
    • A study involving derivatives of thiazole compounds found that modifications to the structure can enhance antimicrobial efficacy. The synthesized derivatives demonstrated varying degrees of activity against common pathogens .
    • The compound's effectiveness in inhibiting microbial growth suggests it could be developed into new therapeutic agents for treating infections resistant to conventional antibiotics.

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for further development:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can lead to more potent derivatives. Research indicates that substituents on the thiazole ring significantly influence both anticancer and antimicrobial activities .
  • Computational Studies : Advanced molecular modeling techniques are being employed to predict the interactions between this compound and biological targets. These studies help identify optimal modifications for increased efficacy and reduced toxicity .

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure R1 (Position 2) R2 (Carboxamide) Molecular Formula Molecular Weight
Target Compound Thiazole 3,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₈FN₂O₃S 394.43 g/mol
MMH4 Thiazole 3,4-Dimethoxyphenyl 3,5-Dimethoxyphenyl C₂₁H₂₁N₂O₅S 437.47 g/mol
N-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole - 4-Fluorophenyl C₁₁H₁₀FN₂OS 237.28 g/mol
N-(3,5-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole - 3,5-Difluorophenyl C₁₁H₉F₂N₂OS 255.27 g/mol
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole 3,4-Dimethoxyphenyl 3-Trifluoromethylphenyl C₂₀H₁₇F₃N₂O₃S 422.42 g/mol
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide Thiazole 3,4-Dimethoxyphenyl Ethylthiophene-sulfonamide C₂₀H₂₄N₂O₄S₃ 452.60 g/mol

Key Observations :

  • Substituent Effects: The target compound’s 2-fluorophenyl group introduces moderate electron-withdrawing effects compared to MMH4’s 3,5-dimethoxyphenyl (electron-donating) or the trifluoromethyl group in (strongly electron-withdrawing).

Key Observations :

  • Yield Variability : The 74% yield for the 3,5-difluorophenyl analog suggests that electron-deficient anilines may couple more efficiently than others.
  • Purity : Nitrothiophene derivatives in achieve high purity (99.05%) via silica gel chromatography, underscoring the importance of purification methods.

Physicochemical and Spectroscopic Properties

  • Melting Points : The 4-fluorophenyl analog melts at 129–131°C, while the trifluoromethyl derivative likely has a higher melting point due to increased molecular symmetry and intermolecular forces.
  • NMR Signatures : For N-(4-fluorophenyl)-4-methylthiazole-5-carboxamide , δ 9.89 (amide NH) and δ 8.77 (thiazole-H) are characteristic. The target compound’s 2-fluorophenyl group would show distinct aromatic splitting patterns compared to 3,5-difluoro or methoxy substituents.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with the preparation of 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylic acid, which is subsequently coupled with 3,4-dimethoxyaniline. Key intermediates include:

  • Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate : Synthesized via refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with SO2_2Cl2_2 in carbon tetrachloride.

  • 3,4-Dimethoxyphenylthioamide : Generated by treating 3,4-dimethoxyaniline with Lawesson’s reagent in acetonitrile at 80°C.

Optimization Parameters

  • Solvent System : Toluene or dodecane at 100°C facilitates cyclization.

  • Catalysts : POCl3_3 enhances the electrophilicity of carbonyl groups during cyclization.

  • Yield : Reported yields for analogous thiazole derivatives range from 37% to 46%.

Table 1: Key Reaction Conditions for Hantzsch Synthesis

StepReagentsTemperature (°C)Time (h)Yield (%)
Cyclization(Chlorothio)formyl chloride1002446
Amidation3,4-Dimethoxyaniline70387
PurificationSilica gel chromatography--98

Multi-Step Condensation and Cyclization

This route emphasizes sequential acylation, amidation, and cyclization steps to improve regioselectivity.

Synthesis of Thiazole-5-Carboxylic Acid Intermediate

  • Acylation : 2-Amino-4-methylthiazole reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) under N2_2 atmosphere.

  • Oxidation : The resulting amide is treated with MnO2_2 in tetrahydrofuran (THF) to yield the carboxylic acid.

Coupling with 3,4-Dimethoxyaniline

The carboxylic acid intermediate is activated using ethyl chloroformate and N-methylmorpholine, followed by coupling with 3,4-dimethoxyaniline.

Table 2: Analytical Data for Key Intermediates

Intermediate1^1H NMR (δ, ppm)ESI-MS ([M+H]+^+)Purity (HPLC, %)
Thiazole-5-carboxylic acid7.74 (s, 1H), 2.41 (s, 3H)253.9298.5
Final carboxamide10.45 (s, 1H), 6.85 (d, 2H)296.0099.2

Alternative Method: Thioamide Intermediate Formation

Thioamide Synthesis Using Lawesson’s Reagent

  • Procedure : 2-((3,4-Dimethoxyphenyl)amino)thiazole-4-carboxamide is treated with Lawesson’s reagent in acetonitrile at 80°C for 16 hours.

  • Yield : 37.2% after silica gel chromatography (DCM:MeOH = 50:1).

Cyclization to Thiazole Ring

The thioamide undergoes cyclization with ethyl oxalyl monochloride in the presence of POCl3_3, forming the thiazole ring. This step is critical for introducing the 4-methyl substituent.

Comparative Analysis of Synthetic Methods

Table 3: Comparative Efficiency of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield (%)
Hantzsch SynthesisOne-pot simplicityModerate yields46
Multi-Step CondensationHigh purityLengthy procedure87
Thioamide CyclizationRegioselectiveRequires toxic reagents37

Q & A

Basic: What are the recommended synthesis routes and characterization techniques for N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted phenyl precursors with thiazole-forming reagents. Key steps include:

  • Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under controlled temperature (70–90°C) and inert atmosphere .
  • Step 2: Introduction of the 3,4-dimethoxyphenyl and 2-fluorophenyl substituents via carboxamide coupling reactions, employing reagents like EDCI/HOBt or DCC in anhydrous DMF .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixtures) .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈FNO₃S: 360.1072) .
  • X-ray Crystallography: For unambiguous structural confirmation (e.g., monoclinic crystal system with P21/c space group, as seen in similar dimethoxyphenyl derivatives) .

Basic: How is the biological activity of this compound screened in preclinical studies?

Methodological Answer:
Biological screening involves:

  • In vitro assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells), with comparison to controls like doxorubicin .
    • Antimicrobial: Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies:
    • Enzyme inhibition: Kinase or protease inhibition assays (e.g., COX-2 ELISA) to identify molecular targets .
    • Apoptosis markers: Flow cytometry for Annexin V/PI staining to assess cell death pathways .

Key Parameters:

  • Solubility optimization using DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Dose-response curves (1–100 µM range) with triplicate replicates .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents to enhance potency or selectivity:

  • Variable Substituents:
    • Replace 3,4-dimethoxyphenyl with 4-ethoxy or 3,4-dichlorophenyl groups to assess steric/electronic effects on target binding .
    • Modify the thiazole 4-methyl group to ethyl or isopropyl to evaluate hydrophobic interactions .
  • Activity Correlation:
    • Compare IC₅₀ values of analogs in cancer cell lines to identify critical substituents (e.g., fluorophenyl groups enhance membrane permeability) .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like EGFR or tubulin .

Data Interpretation:

  • A >10-fold increase in potency with 3,4-dichlorophenyl suggests halogen bonding is critical for target engagement .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:
Contradictions often arise from impurities or tautomerism. Mitigation strategies include:

  • Purity Assessment:
    • HPLC-DAD (e.g., C18 column, 254 nm) to quantify impurities (>98% purity required) .
    • 2D NMR (COSY, HSQC) to distinguish regioisomers or rotamers .
  • Tautomer Analysis:
    • Variable-temperature NMR (25–60°C) to detect equilibrium shifts in thiazole tautomers .
    • X-ray crystallography to confirm dominant tautomeric form in solid state .

Case Example:
A downfield shift in NH proton (δ 10.2 → 10.8 ppm) may indicate residual DMF; repurify via ion-exchange chromatography .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability:
    • Conduct accelerated degradation studies (e.g., 37°C, pH 1–9 buffers) with LC-MS monitoring. Thiazole carboxamides are prone to hydrolysis at pH <3 .
  • Formulation:
    • Encapsulate in PEGylated liposomes to shield from esterase-mediated degradation .
    • Add antioxidants (e.g., ascorbic acid) to prevent oxidation of methoxy groups .

Key Metrics:

  • Half-life (t₁/₂) in plasma: Aim for >6 hours via prodrug modification (e.g., esterification of carboxamide) .

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